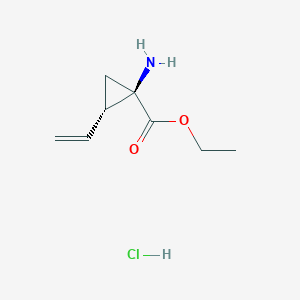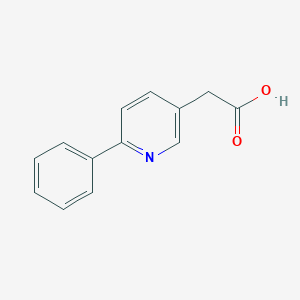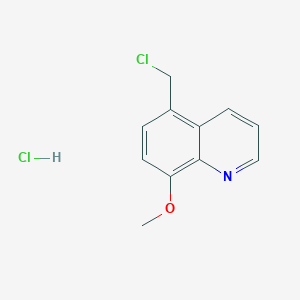![molecular formula C12H23ClN2O2 B1511870 tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride CAS No. 1147423-20-8](/img/structure/B1511870.png)
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride
Übersicht
Beschreibung
“tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C12H22N2O2 and a molecular weight of 226.32 . Its IUPAC name is “tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” and its InChI code is "1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H" .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” is "1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H" . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” is 262.78 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Peptide Synthesis
The synthesis and conformational analysis of diazaspiro[4.4]nonane derivatives have been explored for their potential as constrained surrogates in peptide synthesis. Fernandez et al. (2002) described the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, which are used as pseudopeptides mimicking Pro-Leu and Gly-Leu dipeptides. Their study demonstrates the gamma-turn/distorted type II beta-turn mimetic properties of these compounds, highlighting their potential in designing peptide structures with predefined conformations (Fernandez et al., 2002).
Supramolecular Chemistry
Graus et al. (2010) explored the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride. Their research underscores the significance of substituents on the cyclohexane ring in dictating supramolecular arrangements, providing insights into the design of molecular assemblies with specific structural features (Graus et al., 2010).
Synthetic Methodologies
Meyers et al. (2009) reported on the synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the versatility of diazaspiro derivatives in accessing chemical spaces complementary to traditional piperidine systems. This work illustrates the compound's role as a convenient entry point for the synthesis of novel compounds with potential biological activities (Meyers et al., 2009).
Improved Synthesis Methods
The improved synthesis of 2,7-Diazaspiro[4.4]nonane from malononitrile, as described by Ji Zhiqin (2004), highlights advancements in the efficiency and yield of producing diazaspiro nonane derivatives. Such methodologies are crucial for the scalable production of these compounds, serving as foundational work for further chemical and pharmaceutical research (Ji Zhiqin, 2004).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” are not available, compounds with similar structures have been used in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors . This suggests potential applications in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIOIPHLRMQCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735927 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride | |
CAS RN |
1147423-20-8 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)



![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1511815.png)

![2-[4-(Benzyloxy)phenyl]ethyl dodecanoate](/img/structure/B1511827.png)

![4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-](/img/structure/B1511834.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1511835.png)

![5-Bromothieno[2,3-d]pyrimidine](/img/structure/B1511840.png)

